molecular formula C15H22O B13404654 trans-2-(4-n-Propylphenyl)cyclohexanol

trans-2-(4-n-Propylphenyl)cyclohexanol

Cat. No.: B13404654
M. Wt: 218.33 g/mol
InChI Key: AVNHQOQCMHCVTP-UHFFFAOYSA-N
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Description

trans-2-(4-n-Propylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-n-propylphenyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Propylphenyl)cyclohexanol typically involves the hydrogenation of 4-n-propylphenylcyclohexanone. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction proceeds through the reduction of the carbonyl group to form the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(4-n-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced back to the cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanone

    Reduction: Cyclohexane derivative

    Substitution: trans-2-(4-n-Propylphenyl)cyclohexyl chloride

Scientific Research Applications

Chemistry: trans-2-(4-n-Propylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.

Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes. It serves as a model compound to investigate the interactions between similar molecules and biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-2-(4-n-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group and the 4-n-propylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

  • trans-2-Phenylcyclohexanol
  • trans-2-(4-Methylphenyl)cyclohexanol
  • trans-2-(4-Ethylphenyl)cyclohexanol

Comparison: Compared to similar compounds, trans-2-(4-n-Propylphenyl)cyclohexanol exhibits unique properties due to the presence of the 4-n-propylphenyl group This substitution enhances its hydrophobicity and influences its reactivity and interactions with other molecules

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(4-propylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3

InChI Key

AVNHQOQCMHCVTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCC2O

Origin of Product

United States

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